molecular formula C17H18O3 B13710949 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid

Cat. No.: B13710949
M. Wt: 270.32 g/mol
InChI Key: HSCAVCYTUPXFJR-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is an organic compound that features a naphthalene ring substituted with a methoxy group at the 7th position and a cyclopentanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-1-naphthaldehyde and cyclopentanecarboxylic acid.

    Condensation Reaction: The aldehyde group of 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with cyclopentanecarboxylic acid in the presence of a suitable catalyst.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 1-(7-Hydroxy-1-naphthyl)cyclopentanecarboxylic Acid.

    Reduction: Formation of 1-(7-Methoxy-1-naphthyl)cyclopentanol.

    Substitution: Various substituted derivatives of the naphthalene ring.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The carboxylic acid moiety may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylcyclopentanecarboxylic Acid
  • 1-Phenyl-1-cyclopentanecarboxylic Acid
  • Cyclopentanecarboxylic Acid

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclopentanecarboxylic Acid is unique due to the presence of the methoxy-substituted naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H18O3/c1-20-13-8-7-12-5-4-6-15(14(12)11-13)17(16(18)19)9-2-3-10-17/h4-8,11H,2-3,9-10H2,1H3,(H,18,19)

InChI Key

HSCAVCYTUPXFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CCCC3)C(=O)O)C=C1

Origin of Product

United States

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